molecular formula C19H29N3O3 B15059665 tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B15059665
M. Wt: 347.5 g/mol
InChI Key: IBTFHBSWNLKXLF-UHFFFAOYSA-N
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Description

tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound features a tert-butyl group, a butyl group, and a pyridine ring substituted with a formylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes .

Medicine

Its interactions with specific molecular targets can be explored for therapeutic purposes .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility in chemical reactions makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formylpyrrolidine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to the presence of the formylpyrrolidine moiety, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-butyl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C19H29N3O3/c1-5-6-12-22(18(24)25-19(2,3)4)17-10-9-15(13-20-17)16-8-7-11-21(16)14-23/h9-10,13-14,16H,5-8,11-12H2,1-4H3

InChI Key

IBTFHBSWNLKXLF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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